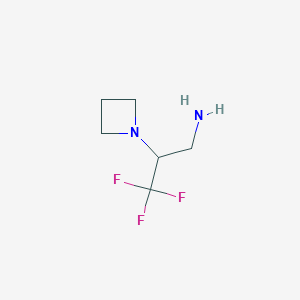

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine

Description

Properties

IUPAC Name |

2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNZGJNHPMVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Functionalization

The azetidine ring is often prepared or modified from azetidinone or azetidine derivatives. Key methods include:

Spirocyclization of protected azetidinone derivatives:

Azetidinone hydrochloride can be protected (e.g., with phenyl carbamate), followed by spirocyclization using halogenated aromatic compounds and anhydrous lanthanide salts. Subsequent deprotection and acylation with trifluoropropanoyl chloride yield trifluoropropan-1-one azetidine intermediates.Cyclization via displacement and ring closure:

Diethyl 2,2-bis(hydroxymethyl)malonate can be bis-triflated and then cyclized with amines to form azetidine derivatives with functionalized side chains.

Protection and Deprotection Protocols

Acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to remove protecting groups (e.g., tert-butyl carbamates) to liberate the free amine or hydroxyl groups.

Sulfonylation reagents (para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride) are used to activate hydroxyl groups for subsequent nucleophilic substitution by fluorinating agents.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Diethyl 2,2-bis(hydroxymethyl)malonate + triflic anhydride + DIPEA | Bis-triflation of diol intermediate | Diethyl 2,2-bis(((trifluoromethyl)sulfonyl)oxy)methyl)malonate |

| 2 | Reaction with 2-(benzyloxy)ethan-1-amine | Displacement of triflate groups and cyclization | Azetidine dicarboxylate intermediate |

| 3 | Fluorination with TBAF or HF/trimethylamine | Introduction of fluoromethyl group | Fluoromethyl azetidine derivative |

| 4 | Reduction with LAH or Red-Al | Reduction to amine/alcohol | 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine or related intermediate |

| 5 | Acidic deprotection (e.g., TFA) | Removal of protecting groups | Free amine compound |

Key Research Findings and Data

Hydride Reducing Agents:

The choice of hydride reagent influences yield and selectivity. Sodium triacetoxyborohydride and lithium aluminum hydride are commonly preferred for selective reductions.Fluorination:

Fluorinating agents like TBAF provide efficient conversion of tosylated azetidine intermediates to fluoromethyl azetidines with minimal side products.Purification:

Aqueous extraction and organic solvent purification reduce impurities such as chloromethyl azetidine byproducts to below 1%.Alternative Routes:

Use of dioxanone intermediates and lanthanide salts in spirocyclization offers alternative synthetic pathways, potentially improving stereoselectivity and yield.

Additional Relevant Synthetic Details

Preparation of 3,3,3-trifluoropropan-1-ol, a key precursor, can be achieved by reacting 3,3,3-trifluoropropan-1-ol with sodium hydride in 1,4-dioxane under inert atmosphere at 0–90°C for 2 hours, followed by extraction and purification. This intermediate can be further functionalized to the target amine.

The synthetic processes often require inert atmosphere conditions and controlled temperatures to maintain stability of fluorinated intermediates and avoid side reactions.

Summary Table of Reagents and Conditions

| Step | Reagent(s) | Purpose | Typical Conditions |

|---|---|---|---|

| Bis-triflation | Triflic anhydride, DIPEA | Activation of hydroxyl groups | Anhydrous, low temperature |

| Cyclization | Amine nucleophile (e.g., 2-(benzyloxy)ethan-1-amine) | Azetidine ring formation | Solvent: dioxane/water, mild heating |

| Fluorination | TBAF or HF/trimethylamine | Introduction of fluoromethyl group | Ambient to mild heating |

| Reduction | LAH, Red-Al, NaBH4, DIBAL | Reduction to amine/alcohol | Anhydrous, inert atmosphere |

| Deprotection | TFA, para-toluenesulfonic acid | Removal of protecting groups | Room temperature to mild heating |

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various N-substituted azetidines.

Scientific Research Applications

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets. The azetidine ring is known to inhibit various enzymes, including human tryptase, chymase, and thrombin . These interactions are facilitated by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Bioactivity

- Azetidine vs. Other Heterocycles : The azetidine ring in the target compound provides moderate steric bulk and nitrogen lone-pair availability, favoring interactions with enzymes like BACE1 or TLRs . In contrast, pyrazole () or triazole () substituents introduce smaller, planar heterocycles, altering binding pocket compatibility.

- Trifluoromethyl Group: The -CF₃ group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. For example, 3-(azetidin-1-yl)propan-1-amine (lacking -CF₃) shows faster hepatic clearance in preclinical models .

- Aromatic vs. Aliphatic Substituents : Chlorophenyl () or methoxypyridinyl () groups increase hydrophobicity or polarity, respectively, affecting blood-brain barrier permeability or solubility.

Biological Activity

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine, also known as (2S)-2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine

- Molecular Formula : C6H11F3N2

- Molecular Weight : 168.16 g/mol .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The trifluoropropyl group enhances lipophilicity and may facilitate interactions with membrane-bound receptors or enzymes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Neuroprotective Effects

Preliminary evidence indicates that related compounds may exert neuroprotective effects. This could be due to their ability to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

A study focusing on the effects of PLK4 inhibitors in various cancer cell lines demonstrated that the inhibition of PLK4 led to significant reductions in cell proliferation. The study highlighted the importance of centrosome regulation in maintaining cancer cell viability . Although this compound was not directly tested, its structural similarity suggests it could have comparable effects.

Study 2: Neuroprotective Potential

In a neurodegenerative model using primary neuronal cultures exposed to oxidative stress, compounds with similar amine functionalities showed promise in reducing neuronal death and improving cell viability . This highlights a potential area for further research into the neuroprotective capabilities of this compound.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine, and what key reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves coupling azetidine with a trifluoropropylamine precursor. A validated approach includes:

- Step 1 : Reacting 3,3,3-trifluoropropyl iodide with azetidine under basic conditions (e.g., K₂CO₃ in dry THF at -78°C to room temperature) to form the azetidinyl intermediate.

- Step 2 : Purification via column chromatography (hexane/EtOAc gradients) to isolate the product.

Key challenges include steric hindrance from the azetidine ring and the electron-withdrawing effect of the trifluoromethyl group, which may necessitate longer reaction times or elevated temperatures. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., azetidine ring protons at δ 2.90–3.56 ppm, trifluoromethyl-coupled carbons at δ 59.99 ppm with J = 24.6 Hz).

- ¹⁹F NMR : Confirms trifluoromethyl group presence (δ -68.62 ppm, J = 7.9 Hz).

- HRMS : Validates molecular ion peaks (e.g., m/z 370.1783 [M+H]⁺).

- IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1140–1247 cm⁻¹).

Cross-referencing with crystallographic databases (e.g., CSD) for analogous structures can resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for optimizing the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, assess the feasibility of nucleophilic substitution at the trifluoropropyl carbon.

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of plausible mechanisms.

- Feedback Loops : Integrate experimental data (e.g., NMR kinetics) into computational models to refine predictions. ICReDD’s approach demonstrates a 30–50% reduction in optimization time by combining computation and experimentation .

Q. How should researchers address discrepancies in spectral data during derivative synthesis?

Methodological Answer:

- Hypothesis Testing : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian). For example, unexpected peaks may arise from rotamers or solvent interactions.

- Control Experiments : Replicate reactions under varying conditions (e.g., temperature, solvent polarity) to isolate contributing factors.

- Database Validation : Cross-check with the Cambridge Structural Database (CSD) for analogous compounds. For instance, 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine (CSD ref: LINZOY) provides structural benchmarks .

Q. What reactor design strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic azetidine coupling steps.

- Membrane Separation : Efficiently remove byproducts (e.g., unreacted azetidine) via nanofiltration.

- Process Simulation : Use COMSOL Multiphysics to model fluid dynamics and optimize residence times.

Industrial-scale production often requires pilot studies to adapt lab conditions (e.g., transitioning from batch to flow systems) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The -CF₃ group withdraws electrons, reducing nucleophilicity at the β-carbon. This necessitates stronger bases (e.g., LDA) or catalysts (e.g., CuI/PhLi) to activate the site.

- Steric Effects : Bulky substituents near the reaction center slow kinetics, requiring higher temperatures (e.g., 90°C in DMF).

Kinetic studies using in-situ IR or GC-MS can quantify these effects .

Q. What strategies resolve low yields in enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ palladium complexes with BINAP ligands to induce asymmetry during azetidine ring formation.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Asymmetric Transformation : Promote selective crystallization of the desired enantiomer.

Yields >90% ee have been reported using these methods for related trifluoromethylamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.